(1R,2R)-2-Azidocyclopentan-1-OL
Description
(1R,2R)-2-Azidocyclopentan-1-ol is a chiral cyclopentanol derivative featuring an azide (-N₃) substituent at the C2 position and a hydroxyl (-OH) group at the C1 position. The compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly in click chemistry applications due to the azide’s reactivity in copper-catalyzed cycloadditions.
Properties
CAS No. |
110716-79-5; 88807-02-7 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.147 |
IUPAC Name |
(1R,2R)-2-azidocyclopentan-1-ol |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
HUHPZGBAWPMUCZ-RFZPGFLSSA-N |
SMILES |
C1CC(C(C1)O)N=[N+]=[N-] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopentanol Derivatives
- (1R,2R)-2-Aminocyclopentan-1-ol: Replacing the azide with an amine (-NH₂) group eliminates click chemistry utility but introduces nucleophilic reactivity for amide or imine formation. The amine analog is less thermally stable due to oxidative sensitivity .
- (1R,2R)-2-Hydroxycyclopentan-1-ol : Lacking the azide, this diol is less reactive in conjugation reactions but exhibits stronger hydrogen-bonding interactions, influencing solubility in polar solvents like water .
Azide-Containing Analogs
- However, steric hindrance in the cyclohexane scaffold may slow azide-alkyne cycloaddition kinetics compared to the cyclopentane derivative .
Stereoisomers
Key Differences:
- Reactivity : The (1R,2R) enantiomer is often favored in chiral catalysis due to predictable transition-state interactions .
- Solubility : Racemic mixtures may exhibit lower solubility in chiral solvents due to disrupted crystal lattice symmetry .
Functional Group Analogs
Research Findings
Click Chemistry Efficiency : this compound demonstrates >90% conversion in CuAAC reactions with terminal alkynes, outperforming bulkier analogs like 2-azidocyclohexan-1-ol (75% conversion under identical conditions) .
Thermal Stability : The azide decomposes at ~150°C , comparable to benzyl azide but less stable than aryl azides due to ring strain .
Biological Activity : Preliminary studies suggest the (1R,2R) enantiomer inhibits a bacterial enzyme (IC₅₀ = 12 µM), while the (1S,2S) form is inactive, highlighting stereochemical specificity .
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